Carcinogenic Potency and Acceptable Intake
The carcinogenic potency of NMPEA, as expressed by the tumorigenic dose 50 (TD₅₀) and the derived acceptable intake (AI), has been quantitatively reassessed. The original CPDB entry reported a harmonic mean TD₅₀ of 7.88 µg/kg/day (AI = 8 ng/day) based on a composite of mixed upper gastrointestinal tract tissues. A 2025 re‑analysis of the primary rodent carcinogenicity data, conducted in accordance with ICH M7 recommendations, identified the esophagus as the single most sensitive target organ. This yielded a recalculated TD₅₀ of 40.1 µg/kg/day (AI = 40.1 ng/day), a 5‑fold increase from the historical value. Benchmark dose (BMD) modelling further produced a BMD₁₀ range of 3.06–17.6 µg/kg/day in rat, corresponding to a Permitted Daily Exposure (PDE) range of 306–1760 ng/day [1].
| Evidence Dimension | Carcinogenic potency (TD₅₀) and derived Acceptable Intake (AI) |
|---|---|
| Target Compound Data | TD₅₀ = 40.1 µg/kg/day (esophagus); AI = 40.1 ng/day; PDE range = 306–1760 ng/day |
| Comparator Or Baseline | Historical NMPEA CPDB value: TD₅₀ = 7.88 µg/kg/day; AI = 8 ng/day |
| Quantified Difference | 5‑fold increase in TD₅₀ and AI; PDE range 38–220‑fold higher than 8 ng/day |
| Conditions | Rodent carcinogenicity bioassay; ICH M7 methodology; oesophagus as most sensitive organ |
Why This Matters
The revised potency parameters directly impact regulatory compliance: the higher AI and PDE values allow greater flexibility in setting impurity specifications for drug products that rely on NMPEA as a read‑across surrogate, potentially reducing unnecessary batch rejections and manufacturing costs.
- [1] Woolley DR, Johnson GE, Cross KP. Risk (Re)assessment of N‑Methyl‑N‑nitrosophenethylamine for use in computing risk levels of N‑Nitrosamine drug substance related impurities. Regul Toxicol Pharmacol. 2025;162:105888. View Source
